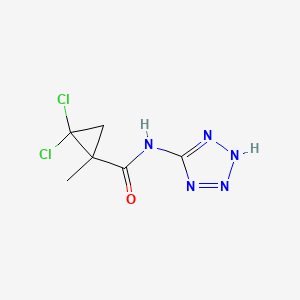
N-(2-ethoxyphenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide
説明
N-(2-ethoxyphenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide, also known as E7080, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. This compound was first synthesized in 2007 by Eisai Co., Ltd. and has since undergone numerous preclinical and clinical studies to investigate its mechanism of action and potential therapeutic benefits.
作用機序
N-(2-ethoxyphenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide acts as a multi-targeted kinase inhibitor, targeting several key signaling pathways involved in cancer cell growth and survival. It inhibits the activity of VEGF receptors 1-3, FGF receptors 1-4, and platelet-derived growth factor receptor (PDGFR) alpha and beta. This leads to a reduction in angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. In addition, N-(2-ethoxyphenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide inhibits the activity of RET, a receptor tyrosine kinase that is frequently mutated in thyroid cancer.
Biochemical and Physiological Effects:
The inhibition of angiogenesis and RET activity by N-(2-ethoxyphenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has several biochemical and physiological effects. It leads to a reduction in tumor growth and metastasis, as well as a decrease in tumor blood vessel density and permeability. N-(2-ethoxyphenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its anti-tumor effects.
実験室実験の利点と制限
One of the main advantages of N-(2-ethoxyphenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide for lab experiments is its specificity for multiple targets, which allows for a more comprehensive analysis of its effects on cancer cells. However, its complex synthesis method and high cost may limit its use in certain research settings. Additionally, the lack of information on its side effects and toxicity may also pose a limitation for its use in preclinical studies.
将来の方向性
There are several future directions for the study of N-(2-ethoxyphenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide. One area of focus is the identification of biomarkers that can predict response to N-(2-ethoxyphenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide therapy in patients with different types of cancer. Another direction is the investigation of combination therapies that can enhance the anti-tumor effects of N-(2-ethoxyphenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide. Additionally, the development of more efficient and cost-effective synthesis methods for N-(2-ethoxyphenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide may increase its accessibility for research and clinical use.
科学的研究の応用
N-(2-ethoxyphenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of several key signaling pathways involved in cancer cell growth and survival, including the vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF) pathways. These pathways are critical for the development and progression of many types of cancer, and their inhibition by N-(2-ethoxyphenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to have significant anti-tumor effects in preclinical studies.
特性
IUPAC Name |
N-(2-ethoxyphenyl)-4-methylsulfanyl-3-(morpholine-4-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S2/c1-3-27-18-7-5-4-6-17(18)21-29(24,25)15-8-9-19(28-2)16(14-15)20(23)22-10-12-26-13-11-22/h4-9,14,21H,3,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQFOXPKVARROP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)SC)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-ethyl-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4671567.png)
![3,5-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4671573.png)

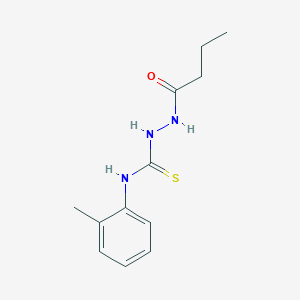
![1-[(4-ethylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4671590.png)
![2-{4-methyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyrazine](/img/structure/B4671597.png)
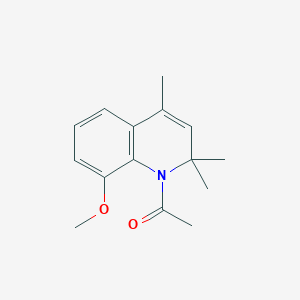

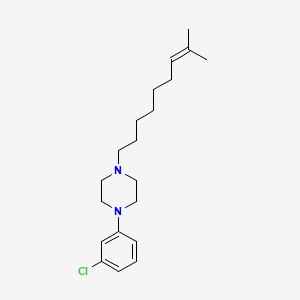

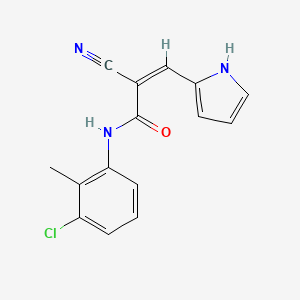

![[(2-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-oxoethyl)thio]acetic acid](/img/structure/B4671648.png)
